

Application Notes and Protocols for Protein Purification Using Diethyl Sulfoxide

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Compound of Interest

Compound Name: Diethyl sulfoxide

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Introduction

Diethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with numerous applications in biological and chemical research. In the field of protein purification, DMSO is a valuable tool for enhancing protein expression, improving the solubility of challenging proteins, facilitating the refolding of denatured proteins, and acting as a cryoprotectant for purified protein storage. Its unique properties allow it to interact with proteins in a concentration-dependent manner, offering a range of functionalities from stabilization at low concentrations to denaturation at higher concentrations.[1][2] These application notes provide detailed protocols and quantitative data for the effective use of DMSO in various stages of protein purification.

Application 1: Enhancement of Recombinant Protein Expression in *E. coli*

Low concentrations of DMSO in the culture medium can significantly improve the expression levels of certain recombinant proteins. This is thought to be due to a mild cellular stress response that can lead to an increase in the machinery required for protein synthesis and folding.

Quantitative Data: Effect of DMSO on Human Growth Hormone (hGH) Expression

The following table summarizes the optimization of human growth hormone (hGH) expression in *E. coli* by varying the concentration of DMSO in the culture medium.

DMSO Concentration (% v/v)	Relative hGH Expression Level
0 (Control)	Baseline
0.5	Increased
1.0	Optimal
1.5	Decreased
2.0	Decreased

(Data adapted from a study on the optimization of hGH expression, where 1% DMSO was found to be optimal)[3]

Experimental Protocol: DMSO-Mediated Enhancement of Protein Expression

This protocol is a general guideline for optimizing recombinant protein expression in *E. coli* using DMSO. The optimal DMSO concentration should be determined empirically for each protein of interest.

Materials:

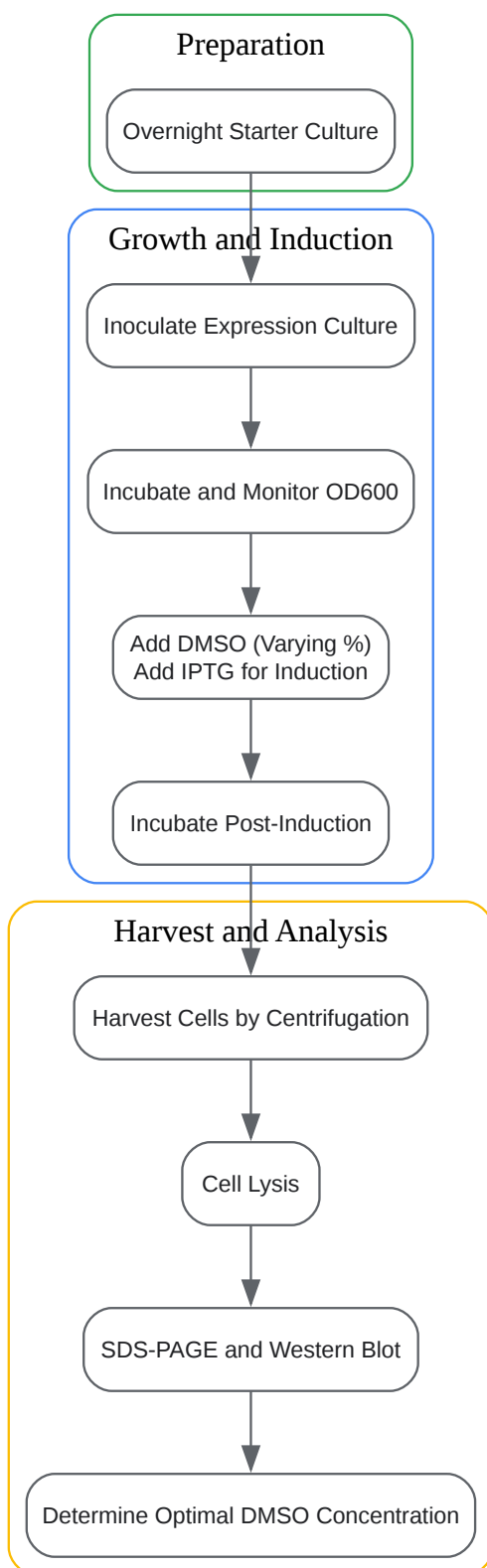
- *E. coli* strain harboring the expression plasmid for the protein of interest
- Luria-Bertani (LB) medium (or other suitable growth medium)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) stock solution
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Incubator shaker
- Spectrophotometer

- Centrifuge and appropriate tubes

Procedure:

- Inoculate a starter culture of the E. coli expression strain in 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Incubate the culture at the desired growth temperature (e.g., 37°C) with vigorous shaking (200-250 rpm).
- Monitor the cell growth by measuring the OD₆₀₀ periodically.
- When the OD₆₀₀ reaches the optimal induction density (typically 0.6-0.8), add sterile DMSO to the desired final concentration (e.g., 0.5%, 1%, 1.5%, 2%). A no-DMSO control culture should be run in parallel.[3]
- Simultaneously, induce protein expression by adding IPTG to the optimal final concentration (e.g., 0.1 mM).[3]
- Continue to incubate the cultures under the optimized post-induction conditions (e.g., a lower temperature like 16°C for several hours to overnight to improve protein solubility).[3]
- After the induction period, harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis and protein purification.
- Analyze the expression levels in all conditions (different DMSO concentrations and the control) by SDS-PAGE and Western blotting to determine the optimal DMSO concentration for your protein.

Visualizing the Workflow for Optimizing Protein Expression with DMSO



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Workflow for optimizing recombinant protein expression using DMSO.

Application 2: Solubilization and Refolding of Proteins from Inclusion Bodies

A major challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. DMSO can be used as a mild solubilizing agent for some inclusion bodies and, more commonly, as a component in refolding buffers to facilitate the formation of correct disulfide bonds.[\[4\]](#)[\[5\]](#)

Quantitative Data: Refolding Yields of Various Proteins

While the optimal refolding conditions are highly protein-specific, the following table provides an example of refolding yields for a set of 88 different proteins expressed as inclusion bodies, demonstrating the potential for high recovery with an optimized protocol.

Refolding Yield Range	Percentage of Proteins in this Range
~100%	27%
90% - 100%	40%
75% - 90%	9%
< 50%	13.6%

(Data adapted from a study on a two-step denaturing and refolding method for 88 different proteins)[\[6\]](#)

Experimental Protocol: In-Solution Refolding of a Cysteine-Rich Protein Using a Redox Buffer

This protocol describes a general method for refolding a denatured protein from inclusion bodies by dilution into a refolding buffer containing a glutathione redox pair. DMSO can be added to this buffer, typically at 5-20% (v/v), to act as a mild oxidant and aid in disulfide bond formation. The optimal concentration should be determined empirically.

1. Isolation and Washing of Inclusion Bodies:

- Materials: Cell pellet from expression, Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I), Wash Buffer (Lysis Buffer with 1-2% Triton X-100).
- Procedure:
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Lyse the cells using sonication or a French press.
 - Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.
 - Discard the supernatant. Resuspend the pellet in Wash Buffer and sonicate briefly to disaggregate.
 - Repeat the centrifugation and wash step at least twice to remove contaminating proteins and cell debris.

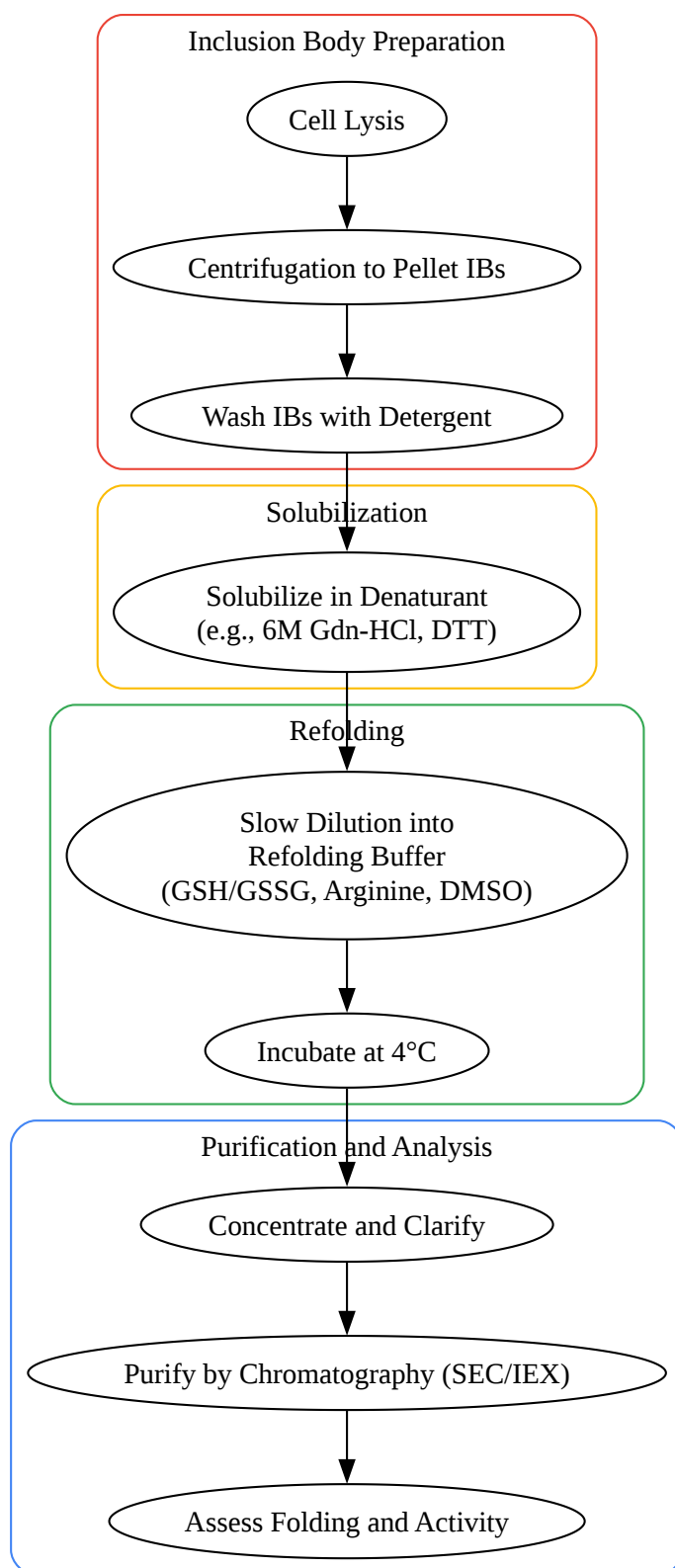
2. Solubilization of Inclusion Bodies:

- Materials: Washed inclusion body pellet, Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).
- Procedure:
 - Resuspend the washed inclusion bodies in Solubilization Buffer.
 - Incubate with gentle stirring at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
 - Clarify the solution by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove any remaining insoluble material.
 - Determine the protein concentration of the supernatant.

3. Protein Refolding by Dilution:

- Materials: Solubilized protein, Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.5, 0.5 M L-arginine, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG), and optionally 5-20% DMSO).
- Procedure:
 - Prepare the refolding buffer and cool it to 4°C.
 - Slowly add the solubilized protein to the refolding buffer with gentle, constant stirring. A rapid dilution of at least 1:100 is common to prevent aggregation. The final protein concentration in the refolding buffer should be low (typically 0.01-0.1 mg/mL).
 - Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
 - After incubation, concentrate the refolded protein using ultrafiltration.
 - Clarify the concentrated protein by centrifugation or filtration.
 - Purify the refolded protein using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate correctly folded monomers from aggregates and misfolded species.
 - Assess the folding and activity of the purified protein using appropriate biochemical or biophysical assays.

Visualizing the Protein Refolding Workflow



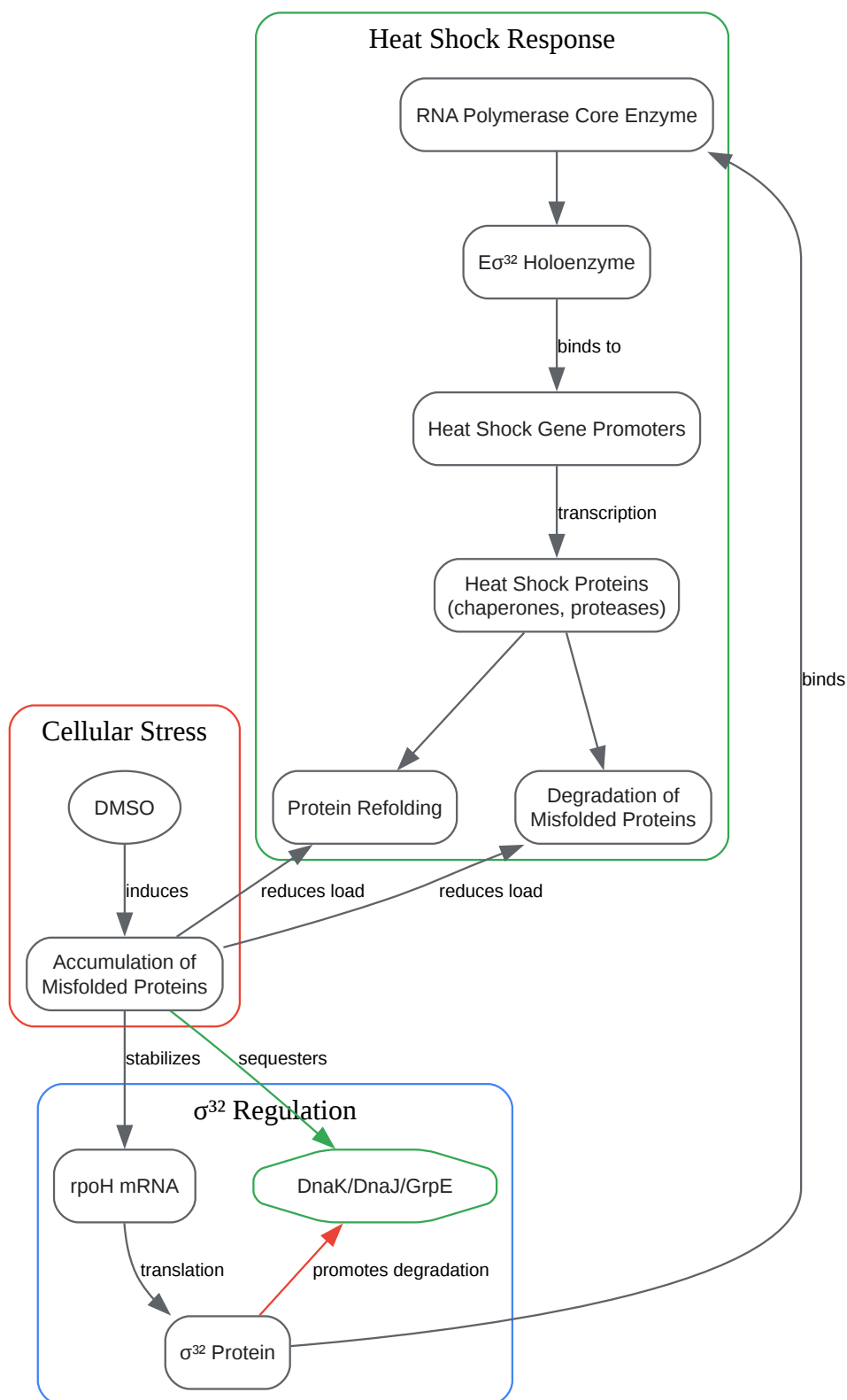
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Workflow for cryopreservation and thawing of purified proteins.

Signaling Pathway: DMSO and the E. coli Heat Shock Response

The addition of organic solvents like DMSO to bacterial cultures can induce a stress response, including the heat shock response, which is primarily regulated by the alternative sigma factor σ^{32} (encoded by the rpoH gene). [7][8][9] This response leads to the upregulation of heat shock proteins (HSPs), such as the DnaK/DnaJ/GrpE and GroEL/GroES chaperone systems, which are crucial for proper protein folding and degradation of misfolded proteins. Modulating this pathway with low concentrations of DMSO may contribute to improved yields of correctly folded recombinant proteins.

Diagram of the σ^{32} -Mediated Heat Shock Response



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The σ^{32} -mediated heat shock response pathway in *E. coli*.

Conclusion

Diethyl sulfoxide is a powerful and multifaceted reagent in the protein purification toolkit. Its applications range from enhancing protein expression at the cultivation stage to ensuring the long-term stability of the final purified product. By understanding the concentration-dependent effects of DMSO and applying the detailed protocols provided in these notes, researchers can overcome common challenges in protein purification, such as low expression levels, poor solubility, and incorrect folding. As with any methodology, empirical optimization for each specific protein is key to achieving the best results.

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